molecular formula C27H30O16 B10831703 Quercetin 3-neohesperidoside CAS No. 29662-79-1

Quercetin 3-neohesperidoside

Cat. No.: B10831703
CAS No.: 29662-79-1
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-GXPPAHCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-neohesperidoside is a flavonoid glycoside derivative of the well-studied polyphenol quercetin. In this compound, the quercetin aglycone is conjugated to a disaccharide moiety, neohesperidose, which consists of glucose and rhamnose . This specific glycosylation pattern is significant as it can profoundly influence the compound's bioavailability, biological activity, and interaction with cellular targets compared to other quercetin glycosides or the aglycone form itself . Recent in silico molecular docking studies have identified this compound as a high-affinity inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a crucial enzyme for viral replication. The study reported a binding affinity of -8.8 kcal/mol, which was significantly higher than the affinity observed for the reference antiviral drug remdesivir with the same target . This suggests its potential as a valuable compound for antiviral research, particularly in the context of coronavirus studies. Like other quercetin derivatives, this compound is also of interest for investigating antioxidant and anti-inflammatory pathways . The broader quercetin class is known to exhibit biological activities by modulating key signaling pathways, including tyrosine kinase and phosphoinositide 3-kinase inhibition, and by regulating the Nrf2-mediated cellular defense mechanism . This compound is presented to the research community as a high-purity, well-characterized chemical tool to further explore these and other potential biological mechanisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952123
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32453-36-4, 29662-79-1
Record name Quercetin 3-O-neohesperidoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32453-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-rhamnosylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin-3-O-neohesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Botanical Distribution of Quercetin 3 Neohesperidoside

Identification in Specific Plant Genera and Species

Research has identified Quercetin (B1663063) 3-neohesperidoside in a diverse range of plant families and genera. Its occurrence has been confirmed through various analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govmdpi.comresearchgate.net The compound has been isolated and characterized from traditional medicinal plants, common fruits, and other plant species.

Notable plant sources include:

Citrus Species: Various citrus fruits and their peels have been found to contain Quercetin 3-neohesperidoside. plos.orgresearchgate.netnih.gov

Eucommia ulmoides: Also known as Du-Zhong, this traditional medicinal plant contains the compound, particularly in its pollen. mdpi.com

Costus spicatus: The leaves of this medicinal plant are a known source of this compound. nih.gov

Lonicera maackii: The fruit of this shrub accumulates the compound during its development. mdpi.com

Callicarpa bodinieri: This species, belonging to the Verbenaceae family, is another plant source. medchemexpress.com

Melia azedarach: The leaf extract of this tree has been shown to contain this compound. researchgate.net

Apple (Malus domestica): This common fruit is also a source of the compound. maxapress.com

A summary of plant species documented to contain this compound is provided below.

Table 1: Documented Plant Sources of this compound

Family Genus Species Common Name Reference(s)
Solanaceae Solanum spp. N/A
Rosaceae Malus domestica Apple maxapress.com
Costaceae Costus spicatus Spiked Spiralflag nih.gov
Lamiaceae Callicarpa bodinieri Bodinier's Beautyberry medchemexpress.com
Eucommiaceae Eucommia ulmoides Hardy Rubber Tree / Du-Zhong mdpi.com
Meliaceae Melia azedarach Chinaberry researchgate.net
Rutaceae Citrus spp. Citrus plos.orgnih.gov
Caprifoliaceae Lonicera maackii Amur Honeysuckle mdpi.com

Distribution Across Plant Organs (e.g., leaves, flowers, fruits)

The accumulation of this compound is not uniform throughout the plant; its concentration varies significantly among different organs. This differential distribution suggests specific physiological roles for the compound within the plant.

Leaves: The leaves are a primary site of accumulation in several species. For instance, this compound has been isolated from the leaves of Costus spicatus nih.gov, Melia azedarach researchgate.net, and various tea plant (Camellia sinensis) cultivars. mdpi.com In Arabidopsis, the compound and its derivatives accumulate in the leaves in response to stress. oup.com

Fruits: Fruits are another significant reservoir for this flavonoid. It is found in apples maxapress.com and is a notable component in the peel of various citrus species. plos.orgnih.gov In Lonicera maackii, the concentration of this compound changes as the fruit develops. mdpi.com

Flowers and Pollen: Floral parts can also contain this compound. Notably, a high concentration of the compound has been identified in the pollen of Eucommia ulmoides, where it is considered a key quality marker. mdpi.com

Table 2: Distribution of this compound in Plant Organs

Plant Organ Documented Species Reference(s)
Leaves Costus spicatus, Camellia sinensis cultivars, Arabidopsis thaliana, Melia azedarach nih.govresearchgate.netmdpi.comoup.com
Fruits Malus domestica (Apple), Citrus spp., Lonicera maackii plos.orgnih.govmdpi.commaxapress.com

Factors Influencing Accumulation in Plant Tissues

The concentration of this compound in plant tissues is not static but is influenced by a combination of genetic and environmental factors. These factors can dictate the rate of synthesis and degradation of the compound, leading to varying levels of accumulation.

Genetic Factors: The genetic makeup of a plant plays a crucial role. Studies on different cultivars of tea plants (Camellia sinensis) have shown significant variations in the accumulation of this compound in their leaves, indicating that its production is under genetic control. mdpi.com Similarly, distinct profiles of flavonoids, including this compound, help differentiate various citrus species and hybrids. plos.orgnih.gov

Environmental (Abiotic) Stress: Plants often synthesize flavonoids as a protective measure against environmental stressors. Research on Arabidopsis has shown that exposure to abiotic stresses, such as UV light and low temperatures, induces the accumulation of flavonol glycosides, including derivatives of this compound, in the leaves. oup.com This stress-induced accumulation is linked to the antioxidant properties of these compounds, which help mitigate cellular damage from reactive oxygen species. oup.com

Developmental Stage: The concentration of flavonoids can change during the life cycle of a plant organ. For example, in the fruit of Lonicera maackii, the levels of this compound fluctuate across different stages of development, suggesting a role in the ripening or maturation process. mdpi.com

Biosynthesis and Plant Metabolic Pathways of Quercetin 3 Neohesperidoside

Shikimic Acid Pathway: Laying the Foundation

The biosynthesis of Quercetin (B1663063) 3-neohesperidoside, like all flavonoids, begins with precursors from primary metabolism, primarily through the shikimate pathway. researchgate.netresearchgate.netencyclopedia.pub This pathway is a crucial metabolic route in plants and microorganisms for the production of aromatic amino acids. hebmu.edu.cn The journey starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and D-erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). researchgate.net

Through a series of enzymatic reactions, DAHP is converted into shikimic acid, a key intermediate. researchgate.nethebmu.edu.cn The pathway then proceeds to produce chorismic acid, which stands at a critical branch point. researchgate.netmdpi.com One branch leads to the synthesis of tryptophan, while the other leads to the formation of phenylalanine and tyrosine, the essential aromatic amino acid precursors for flavonoid biosynthesis. mdpi.comnih.gov Phenylalanine, in particular, serves as the primary starting material for the phenylpropanoid pathway, which directly feeds into flavonoid synthesis. encyclopedia.pub

Flavonoid Biosynthetic Enzymes and Gene Expression

The transition from the shikimate pathway to flavonoid biosynthesis is marked by the phenylpropanoid pathway. Phenylalanine is first converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). nih.gov Subsequent hydroxylation by cinnamate (B1238496) 4-hydroxylase (C4H) and ligation to Coenzyme A by 4-coumarate:CoA ligase (4CL) yields 4-coumaroyl-CoA. nih.gov This molecule is a pivotal substrate for the first committed step in flavonoid biosynthesis.

The core flavonoid skeleton is assembled by chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. nih.govmdpi.com The resulting chalcone is then isomerized to a flavanone (B1672756), typically naringenin (B18129), by chalcone isomerase (CHI). nih.govmdpi.com

From naringenin, the pathway diversifies. To form the quercetin backbone, a series of hydroxylations and other modifications occur. Flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position of the C-ring, converting naringenin to dihydrokaempferol (B1209521). oup.com Subsequently, flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group to the B-ring, producing dihydroquercetin. oup.com Finally, flavonol synthase (FLS) introduces a double bond into the C-ring, converting dihydroquercetin into the flavonol, quercetin. oup.com

The expression of the genes encoding these enzymes is tightly regulated and often tissue-specific and developmentally controlled. nih.govgeneticsmr.org For instance, studies have shown that the expression of genes like CHS, CHI, F3H, and FLS can vary significantly in different plant organs and at different developmental stages. nih.govashs.org

Table 1: Key Enzymes in the Biosynthesis of the Quercetin Aglycone

EnzymeAbbreviationFunction
Phenylalanine ammonia-lyasePALConverts phenylalanine to cinnamic acid. nih.gov
Cinnamate 4-hydroxylaseC4HHydroxylates cinnamic acid to form 4-coumaric acid. nih.gov
4-coumarate:CoA ligase4CLActivates 4-coumaric acid to 4-coumaroyl-CoA. nih.gov
Chalcone synthaseCHSCatalyzes the formation of the chalcone backbone. nih.govmdpi.com
Chalcone isomeraseCHIIsomerizes chalcone to flavanone (naringenin). nih.govmdpi.com
Flavanone 3-hydroxylaseF3HHydroxylates naringenin to dihydrokaempferol. oup.com
Flavonoid 3'-hydroxylaseF3'HHydroxylates dihydrokaempferol to dihydroquercetin. oup.com
Flavonol synthaseFLSConverts dihydroquercetin to quercetin. oup.com

Glycosylation: The Final Touch

The final step in the formation of Quercetin 3-neohesperidoside is glycosylation, a common modification of flavonoids in plants that enhances their solubility and stability. cas.czresearchgate.net This process is catalyzed by a diverse group of enzymes known as UDP-glycosyltransferases (UGTs). cas.czmdpi.com These enzymes transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-rhamnose, to the flavonoid aglycone. researchgate.net

In the case of this compound, a disaccharide, neohesperidose, is attached to the 3-hydroxyl group of quercetin. Neohesperidose itself is composed of rhamnose and glucose. This specific glycosylation requires at least two enzymatic steps: the initial attachment of glucose to the 3-OH group of quercetin, followed by the attachment of rhamnose to the glucose moiety. This suggests the involvement of specific UGTs that exhibit high regioselectivity and substrate specificity. cas.czfrontiersin.org The acidity and position of the hydroxyl groups on the quercetin molecule influence the regioselectivity of glycosylation, with the 3-OH, 7-OH, and 4'-OH groups being common sites for sugar attachment. frontiersin.org

Research has identified numerous UGTs from various plant species with the ability to glycosylate quercetin at different positions. mdpi.comresearchgate.net The synthesis of a neohesperidoside linkage involves a specific enzymatic machinery capable of forming the rhamnosyl-(1→2)-glucosyl bond.

A Tightly Controlled Process: Regulatory Networks

The entire biosynthetic pathway of this compound is under intricate regulatory control at the transcriptional level. frontiersin.orgfrontiersin.org The expression of the structural genes encoding the biosynthetic enzymes is largely governed by complexes of transcription factors. mdpi.comfrontiersin.org The most well-characterized of these are the MBW complexes, which consist of transcription factors from the MYB and bHLH families, along with a WD40 repeat protein. frontiersin.orgfrontiersin.org

These transcription factor complexes bind to specific recognition sites in the promoter regions of the flavonoid biosynthesis genes, thereby activating or repressing their transcription. frontiersin.orgresearchgate.net This regulation allows the plant to control the production of flavonoids in response to various developmental cues and environmental stimuli, such as light, temperature, and pathogen attack. mdpi.comfrontiersin.org For example, the expression of flavonoid biosynthesis-related genes can be induced by UV radiation, which leads to the accumulation of UV-protective flavonols. oup.com Hormones such as jasmonates and salicylic (B10762653) acid can also influence the expression of these genes. frontiersin.org The complex interplay of these regulatory networks ensures that the production of this compound and other flavonoids is finely tuned to the plant's physiological needs. oup.com

Advanced Analytical Methodologies for Characterization and Quantification of Quercetin 3 Neohesperidoside

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and analysis of Quercetin (B1663063) 3-neohesperidoside from various matrices. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Counter-Current Chromatography (CCC) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and its advanced version, UPLC, are powerful tools for the separation, identification, and quantification of Quercetin 3-neohesperidoside in complex mixtures such as plant extracts. These techniques offer high resolution and sensitivity. UPLC, with its use of smaller particle size columns (typically under 2 µm), provides faster analysis times and improved efficiency compared to traditional HPLC.

The separation is typically achieved on a reversed-phase column, most commonly a C18 column. A gradient elution is often employed, using a mobile phase consisting of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. mdpi.com Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, with this compound showing characteristic UV absorption maxima. In a study on Eucommia ulmoides pollen, UPLC was instrumental in identifying this compound as a key active component. mdpi.comnih.gov Similarly, UPLC systems have been used to analyze the chemical constituents of various traditional medicines, successfully identifying this compound. biocrick.com

Table 1: HPLC and UPLC Parameters for this compound Analysis
ParameterTypical ConditionsSource
ColumnReversed-phase C18 (e.g., Waters Acquity BEH C18, 1.7 µm) nih.gov
Mobile PhaseGradient of water (with 0.1% formic acid) and acetonitrile mdpi.com
Flow Rate0.3 - 0.4 mL/min for UPLC mdpi.comkg.ac.rs
DetectionUV/DAD (around 254 nm and 370 nm) mdpi.com
Column Temperature40 °C mdpi.com

Counter-Current Chromatography (CCC)

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that is particularly effective for the preparative isolation and purification of natural products like this compound. It avoids the use of solid stationary phases, thus preventing irreversible adsorption of the sample.

High-speed counter-current chromatography (HSCCC) has been successfully used to isolate this compound from plant extracts. nih.gov The selection of a suitable two-phase solvent system is critical for a successful separation. For instance, a system composed of ethyl acetate-n-butanol-water has been employed to purify flavonoids, including this compound, from Trollius ledebouri. nih.gov In another application, a linear gradient CCC method was developed for the efficient separation of highly polar glycosides, including this compound, from Gynostemma pentaphyllum. nih.gov This technique has also been applied to the fractionation of extracts from Capparis cartilaginea, which contains neohesperidoside derivatives. frontiersin.org

Table 2: Counter-Current Chromatography (CCC) Parameters for this compound Isolation
ParameterExample SystemSource
TechniqueHigh-Speed Counter-Current Chromatography (HSCCC) nih.gov
Solvent SystemEthyl acetate-n-butanol-water (2:1:3, v/v/v) nih.gov
ModeHead-to-tail elution researchgate.net
ApplicationPreparative isolation and purification nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation and sensitive detection of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like flavonoid glycosides. In ESI-MS, this compound is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound (molecular formula C₂₇H₃₀O₁₆), the expected mass for the protonated molecule is approximately 611.16 m/z. mdpi.comijera.com Studies have consistently reported the detection of this ion, confirming the molecular weight of the compound. ijera.com ESI-MS is often the first step in mass spectrometric analysis, providing crucial molecular weight information that aids in the tentative identification of the compound in a complex sample. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

For more definitive identification, high-resolution mass spectrometry techniques like Quadrupole Time-of-Flight (QTOF) MS are employed. UPLC-QTOF-MS provides highly accurate mass measurements, typically with errors in the low ppm range, which allows for the confident determination of the elemental composition of a compound.

In the analysis of Eucommia ulmoides pollen, UPLC-QTOF-MS was used to identify this compound, with the high-resolution data confirming its molecular formula as C₂₇H₃₀O₁₆. mdpi.comnih.gov This level of accuracy is critical to distinguish between isomers, which have the same nominal mass but different elemental compositions. QTOF-MS has also been instrumental in the metabolic profiling of related compounds, demonstrating its power in tracking biotransformations. nih.govscispace.com

Tandem Mass Spectrometry (MS/MS or MSⁿ) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique for the structural elucidation of compounds. In an MS/MS experiment, the precursor ion of interest (e.g., the [M-H]⁻ ion of this compound at m/z 609) is isolated and then fragmented by collision-induced dissociation (CID). The resulting product ions provide valuable information about the structure of the molecule.

The fragmentation of this compound typically involves the cleavage of the glycosidic bonds. A characteristic fragmentation pathway is the loss of the neohesperidose moiety (a combination of rhamnose and glucose, 308 Da), resulting in the formation of the quercetin aglycone fragment at m/z 301. kg.ac.rs Further fragmentation of the quercetin aglycone can also be observed. This fragmentation pattern is a key diagnostic feature for identifying this compound and distinguishing it from other quercetin glycosides, such as rutin (B1680289) (quercetin 3-rutinoside), which has a different sugar linkage and may show a different fragmentation pattern. researchgate.net

Table 3: Characteristic Mass Spectrometry Data for this compound
Ionm/z (Negative Mode)m/z (Positive Mode)InterpretationSource
[M-H]⁻609.1487-Deprotonated molecule mdpi.com
[M+H]⁺-611.1620Protonated molecule mdpi.com
[M-H-308]⁻301-Loss of neohesperidose moiety kg.ac.rs
[M+H-146]⁺-465Loss of rhamnose moiety nih.gov
[Y₀]⁺-303Quercetin aglycone nih.gov

Enzymatic and Microbial Biotransformation of Quercetin 3 Neohesperidoside

Deglycosylation by Glycoside Hydrolases

The initial and rate-limiting step in the metabolism of many flavonoid glycosides, including quercetin (B1663063) 3-neohesperidoside, is deglycosylation—the cleavage of the sugar moiety from the flavonoid aglycone. This process is catalyzed by a class of enzymes known as glycoside hydrolases (GHs).

In humans, lactase-phlorizin hydrolase (LPH), an enzyme located on the brush border membrane of intestinal epithelial cells, is responsible for hydrolyzing certain flavonoid glucosides. nih.govplos.org This enzymatic action releases the aglycone, quercetin, which is more lipophilic and can be absorbed by intestinal cells. nih.govplos.org However, the efficiency of this hydrolysis is highly dependent on the type of sugar attached to the flavonoid.

Microbial enzymes within the gut also play a significant role in deglycosylation. nih.govtandfonline.com The gut microbiota possesses a vast arsenal (B13267) of glycoside hydrolases capable of cleaving a wide variety of sugar moieties that are resistant to human digestive enzymes. nih.govtandfonline.com For instance, the disaccharide neohesperidose, which consists of rhamnose and glucose, requires specific microbial enzymes for its cleavage. Enzymes like α-L-rhamnosidases and β-D-glucosidases, produced by various gut bacteria, act sequentially to break down the neohesperidoside moiety. researchgate.netsemanticscholar.org First, α-L-rhamnosidase cleaves the terminal rhamnose, followed by the action of β-D-glucosidase to release glucose, ultimately liberating the quercetin aglycone. researchgate.net

Intestinal Microbiota Metabolism and Catabolite Formation

The intestinal microbiota is a key player in the metabolism of flavonoids that are not absorbed in the small intestine. nih.govtandfonline.com These microorganisms subject quercetin 3-neohesperidoside and its aglycone to a series of transformations, leading to the formation of various smaller phenolic compounds.

Bacterial Strains Involved in Flavonoid Transformation

A diverse range of bacterial species residing in the human gut has been identified as being involved in the transformation of flavonoids. nih.govtandfonline.com The majority of these bacteria are capable of O-deglycosylation. nih.govtandfonline.com Specific strains from genera such as Bacteroides, Clostridium, Eubacterium, and Lactobacillus have been shown to metabolize quercetin and its glycosides. proquest.comencyclopedia.pubresearchgate.net

For example, Eubacterium ramulus and Clostridium orbiscindens have been identified as quercetin-degrading bacteria. researchgate.netimrpress.com Studies have also implicated Bacteroides fragilis and Clostridium perfringens in the metabolism of quercetin. encyclopedia.pub A study on the metabolism of isorhamnetin-3-O-neohesperidoside, a compound structurally similar to this compound, found that bacteria from the genera Escherichia, Enterococcus, and Bacillus were involved in its transformation. proquest.comencyclopedia.pub Specifically, Escherichia sp. 23 was capable of converting isorhamnetin-3-O-neohesperidoside to its aglycone and further to quercetin. scispace.comfrontiersin.org

Bacterial PhylumBacterial GenusKnown Flavonoid Transformations
FirmicutesClostridiumDegrades quercetin to 3,4-dihydroxyphenylacetic acid. researchgate.netresearchgate.net
FirmicutesEubacteriumDegrades quercetin and can cleave the flavonoid ring system. imrpress.com
FirmicutesLactobacillusCan convert rutin (B1680289) to quercetin. nih.gov
BacteroidetesBacteroidesCan hydrolyze rutin to quercetin 3-O-glucoside and then to quercetin. frontiersin.org
ProteobacteriaEscherichiaCan convert isorhamnetin-3-O-neohesperidoside to isorhamnetin (B1672294) and then to quercetin. scispace.comfrontiersin.org

Formation of Aglycones and Ring Fission Products

Following deglycosylation, the resulting aglycone, quercetin, undergoes further microbial metabolism. A key transformation is the fission of the C-ring of the flavonoid structure. This ring cleavage leads to the formation of simpler phenolic acids. wur.nl

The primary ring fission products derived from quercetin are 3,4-dihydroxyphenylacetic acid and 3-(3,4-dihydroxyphenyl)propionic acid. imrpress.comresearchgate.net These metabolites are formed through the action of bacterial enzymes that break down the heterocyclic C-ring. researchgate.net The formation of these phenolic acids from quercetin has been demonstrated in vitro with human fecal incubations and with pure cultures of gut bacteria like Clostridium orbiscindens. researchgate.net These smaller phenolic compounds can be absorbed from the colon into the bloodstream and are subsequently excreted in the urine. nih.govsci-hub.se

Biotransformation in Isolated Enzyme Systems

The study of flavonoid biotransformation using isolated enzyme systems provides a more detailed understanding of the specific enzymatic reactions involved. These systems allow for the investigation of individual enzymes and their substrate specificities without the complexity of a whole-cell or microbial community environment.

Research using isolated enzymes has confirmed the roles of α-L-rhamnosidases and β-D-glucosidases in the deglycosylation of flavonoid rutinosides, which are structurally related to neohesperidosides. researchgate.net For instance, naringinase, a commercial enzyme preparation containing both α-L-rhamnosidase and β-D-glucosidase activity, has been used to hydrolyze rutin to its aglycone, quercetin. researchgate.net

Furthermore, studies on the metabolism of isorhamnetin-3-O-neohesperidoside, a methylated derivative of this compound, have shown a stepwise deglycosylation process. scispace.comoup.com In these studies, the initial removal of the rhamnose moiety by a rhamnosidase yields isorhamnetin-3-O-glucoside, which is then hydrolyzed by a β-glucosidase to the aglycone isorhamnetin. scispace.comoup.com Subsequently, demethylation of isorhamnetin can occur, yielding quercetin. scispace.comoup.com

Enzyme SystemSubstrateKey Products
Naringinase (contains α-L-rhamnosidase and β-D-glucosidase)Rutin (Quercetin-3-O-rutinoside)Quercetin researchgate.net
Isolated microbial enzymesIsorhamnetin-3-O-neohesperidosideIsorhamnetin-3-O-glucoside, Isorhamnetin, Quercetin scispace.comoup.com
Lactase phlorizin (B1677692) hydrolase (LPH)Quercetin glucosidesQuercetin nih.govplos.org

Influence of Structural Modifications on Metabolic Fate

The structural features of a flavonoid glycoside significantly influence its metabolic fate. Modifications to either the aglycone or the sugar moiety can alter its susceptibility to enzymatic hydrolysis, absorption, and subsequent microbial degradation.

The type and linkage of the sugar moiety are critical determinants of a flavonoid's bioavailability. wur.nl For example, quercetin glucosides are generally absorbed more efficiently than quercetin rutinosides. wur.nl The presence of a rhamnose sugar, as in rutin and likely in this compound, can decrease water solubility and hinder absorption in the small intestine, leading to greater metabolism by the colonic microbiota. semanticscholar.org

Cellular and Molecular Mechanisms of Action of Quercetin 3 Neohesperidoside in Vitro Studies

Modulation of Cellular Oxidative Stress

Quercetin (B1663063) demonstrates significant antioxidant properties through a variety of cellular and molecular mechanisms. These include the direct scavenging of free radicals, the inhibition of enzymes that produce reactive oxygen species, and the enhancement of the cell's own antioxidant defense systems.

Quercetin is a potent scavenger of free radicals, a capacity frequently evaluated using 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com The antioxidant activity of flavonoids like quercetin is largely attributed to their molecular structure, particularly the presence and arrangement of hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. nih.govresearchgate.net Studies consistently show that quercetin effectively scavenges various free radicals, including DPPH and superoxide (B77818) radicals, often exhibiting greater or comparable activity to standard antioxidants. researchgate.netmdpi.com

The scavenging potential is quantified by the IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

AssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
DPPH Radical Scavenging4.60 ± 0.3Rutin (B1680289)5.02 ± 0.4
ABTS Radical Scavenging48.0 ± 4.4Rutin95.3 ± 4.5

Beyond direct scavenging, quercetin actively inhibits the cellular generation of reactive oxygen species (ROS). mdpi.com In various cell models, quercetin has been shown to counteract ROS production induced by stressors. For instance, in glioma cells, quercetin downregulates the p66Shc-Rac1 pathway, a key signaling cascade involved in ROS generation. nih.govfrontiersin.org This leads to a significant reduction in intracellular ROS levels and mitigates oxidative stress. nih.govfrontiersin.org Similarly, in human red blood cells subjected to hydrogen peroxide-induced oxidative stress, pretreatment with quercetin effectively prevents the accumulation of ROS. mdpi.com This protective effect is also observed in lung epithelial cells, where quercetin treatment reduces intracellular ROS levels that are elevated by lipopolysaccharide (LPS) exposure. mdpi.com The mechanism often involves the inhibition of ROS-producing enzymes like nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) oxidase (NOX). mdpi.comnih.gov

Quercetin enhances the cellular antioxidant defense network by upregulating the activity and expression of key antioxidant enzymes. nih.gov These enzymes, including superoxide dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT), are crucial for detoxifying harmful reactive oxygen species. nih.gov In a model of secondary biliary cirrhosis in rats, which is associated with significant oxidative stress, administration of quercetin corrected the reduced activities of SOD, GPx, and CAT. nih.gov By boosting the levels of these enzymes, quercetin helps restore the balance between oxidants and antioxidants, thereby protecting cells from oxidative damage. nih.govresearchgate.net

EnzymeConditionEffect of Quercetin
Superoxide Dismutase (SOD)Cirrhosis-induced reductionCorrected the reduction in activity
Catalase (CAT)Cirrhosis-induced reductionCorrected the reduction in activity
Glutathione Peroxidase (GPx)Cirrhosis-induced reductionCorrected the reduction in activity

A critical mechanism underlying quercetin's antioxidant effect is its ability to activate the Nuclear factor-erythroid factor 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (KEAP1) signaling pathway. nih.govmdpi.com The Nrf2-KEAP1 pathway is a primary cellular defense mechanism against oxidative stress. nih.gov Under normal conditions, Nrf2 is bound by its inhibitor, KEAP1, which facilitates its degradation. mdpi.com In the presence of oxidative stress or activators like quercetin, Nrf2 is released from KEAP1 and translocates into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, initiating the transcription of a suite of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1). nih.gov Studies have shown that quercetin administration leads to the activation of the Nrf2/Keap1/HO-1 pathway, which is crucial for its protective effects against oxidative damage. nih.gov

Anti-inflammatory Cellular Pathways

Quercetin exhibits significant anti-inflammatory properties by targeting key cellular pathways involved in the inflammatory response. It effectively suppresses the production of potent pro-inflammatory molecules, thereby modulating the intensity of inflammation.

Quercetin has been demonstrated to be a potent inhibitor of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govplos.org In inflammatory states, particularly in response to stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of NO and PGE2. japsonline.com This overproduction is mediated by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. researchgate.net

Research shows that quercetin effectively suppresses the expression of both iNOS and COX-2 at the mRNA and protein levels. plos.orgresearchgate.net By inhibiting these enzymes, quercetin significantly reduces the production of NO and PGE2 in LPS-stimulated macrophages in a dose-dependent manner. nih.govplos.orgresearchgate.net This action helps to down-regulate the inflammatory cascade, as both NO and PGE2 are key players in mediating pain, swelling, and other hallmarks of inflammation. nih.goviastate.edu

Cell LineStimulantMediatorEffect of Quercetin
RAW264.7 MacrophagesLPSNitric Oxide (NO)Significant inhibition of production
RAW264.7 MacrophagesLPSProstaglandin E2 (PGE2)Significant inhibition of release
H9c2 CardiomyoblastsLPSNitric Oxide (NO)Inhibited iNOS expression and NO production
MDA-MB-231 Breast Cancer Cells-Prostaglandin E2 (PGE2)Reduced production in a dose-dependent manner

Based on the available research, it is not possible to provide a detailed article focusing solely on the specific cellular and molecular mechanisms of Quercetin 3-neohesperidoside as requested in the outline.

The vast majority of in vitro studies on the suppression of inflammatory enzymes, attenuation of NF-κB and MAPK pathways, inhibition of inflammasomes, and modulation of PI3K and PKC signaling pathways have been conducted on the aglycone form of the compound, Quercetin .

While this compound is a glycoside of quercetin, the addition of the neohesperidose sugar moiety can significantly alter its bioavailability, cellular uptake, and subsequent interaction with molecular targets. Therefore, extrapolating the findings for Quercetin directly to this compound would be scientifically inaccurate.

The current body of scientific literature does not provide the specific data required to populate the detailed outline for this compound. Information regarding its specific effects on iNOS, COX-2, NF-κB, JNK, ERK, p38, NLRP3, PI3K, and PKC pathways is lacking. Research has confirmed its presence in various plants and its role in activities such as anti-atherosclerosis and antiplatelet aggregation, but the precise molecular mechanisms outlined in the query have been investigated almost exclusively for Quercetin.

Cellular Signaling Pathway Modulation

Effects on Glucose Transporter (GLUT) Translocation and Glucose Uptake

Similar to AMPK activation, there is a scarcity of direct in vitro evidence detailing the specific role of this compound in influencing glucose transporter (GLUT) translocation and subsequent glucose uptake into cells. Research has often focused on the aglycone, quercetin, or other glycoside forms. Without dedicated studies on the 3-neohesperidoside conjugate, its impact on these crucial aspects of glucose metabolism remains uncharacterized.

Effects on Gene Expression Profiles (Nutrigenomics)

The field of nutrigenomics explores how nutrients and dietary compounds can influence gene expression. At present, there are no specific in vitro studies available that have examined the global effects of this compound on the gene expression profiles of any cell type. The influence of this particular flavonoid glycoside on the transcriptome is an area that remains to be investigated. Therefore, no data is available to report on its nutrigenomic impact.

Preclinical Investigations of Quercetin 3 Neohesperidoside in in Vivo Animal Models

Bioavailability and Pharmacokinetic Profiles in Animal Models

Detailed in vivo pharmacokinetic studies outlining the absorption, distribution, and excretion of Quercetin (B1663063) 3-neohesperidoside in animal models are not extensively documented in current research. The bioavailability of quercetin glycosides is highly dependent on the type of sugar attached. Generally, these compounds must be metabolized—typically hydrolyzed by intestinal microbiota—to release the quercetin aglycone, which is then absorbed and undergoes further conjugation (glucuronidation, sulfation, and methylation) in the enterocytes and liver.

Specific data on the absorption kinetics, such as maximum plasma concentration (Cmax) and time to reach maximum concentration (Tmax), for Quercetin 3-neohesperidoside in animal models are not available in the reviewed literature. Studies on other quercetin glycosides have shown that the presence of a rhamnose moiety can significantly delay or depress absorption compared to glucosides, as rhamnosides are not typically hydrolyzed in the small intestine and must pass to the colon for microbial action nih.gov. Given that neohesperidose contains rhamnose, its absorption kinetics would be expected to differ significantly from quercetin-3-glucoside (B1262563) but require specific investigation.

There is a lack of specific research detailing the tissue distribution and accumulation of this compound and its specific metabolites following administration in animal models. After absorption, quercetin metabolites are known to distribute throughout the body. However, without specific studies on the neohesperidoside form, it is not possible to detail the concentrations of the parent compound or its unique metabolic products in various tissues like the liver, kidneys, or lungs.

The precise excretion pathways and clearance rates for this compound in animal models have not been specifically characterized. In general, after metabolism in the liver, quercetin conjugates are eliminated from the body via urine and bile. The exact profile and rate of excretion would be dependent on the specific metabolites formed from this compound, which has not been detailed in vivo.

In Vivo Studies on Antioxidant Activities and Oxidative Stress Mitigation

While the aglycone quercetin is widely recognized for its potent antioxidant properties in numerous animal studies, specific in vivo investigations demonstrating the antioxidant activity and oxidative stress-mitigating effects of this compound are not present in the available literature. The therapeutic effect of any quercetin glycoside is contingent on its bioavailability and metabolism into bioactive forms. Although it is hypothesized that this compound would contribute to the body's antioxidant capacity after its metabolism to quercetin and its conjugates, direct in vivo evidence from animal models is currently lacking.

In Vivo Studies on Anti-inflammatory Activities and Immune Response Modulation

There is a significant body of research on the anti-inflammatory effects of quercetin aglycone and some of its other glycosides in various animal models of inflammation. These studies often show modulation of inflammatory pathways such as NF-κB and reduction of pro-inflammatory cytokines. However, in vivo studies focusing specifically on the anti-inflammatory and immune-modulating activities of this compound are not found in the existing scientific literature. The efficacy of the parent glycoside would depend on its ability to reach target tissues and be converted into a bioactive form.

Preclinical Efficacy in Disease Models (Mechanistic Focus)

There is a current absence of preclinical studies in animal disease models that investigate the efficacy and underlying mechanisms of action of this compound. While quercetin itself has been studied in a wide range of disease models, including those for neurodegenerative, cardiovascular, and metabolic diseases, this research has not been specifically extended to the neohesperidoside form mdpi.comresearchgate.net. Therefore, no mechanistic data from in vivo disease models can be reported for this specific compound.

Effects on Metabolic Parameters (e.g., glucose homeostasis)

A comprehensive review of scientific literature did not yield specific preclinical studies investigating the effects of this compound on metabolic parameters, such as glucose homeostasis, in in vivo animal models. Research in this area has predominantly focused on the aglycone form, Quercetin, or other glycoside derivatives.

Table 1: Summary of In Vivo Animal Studies on this compound and Metabolic Parameters
Animal ModelKey FindingsReference
N/ANo specific in vivo animal studies found for this compound.N/A

Modulation of Vascular Activity

There is currently a lack of published in vivo animal studies specifically examining the modulation of vascular activity by this compound. The vasoprotective and vasodilatory effects of flavonoids are often studied using the aglycone form, Quercetin, or its more common metabolites.

Table 2: Summary of In Vivo Animal Studies on this compound and Vascular Activity
Animal ModelKey FindingsReference
N/ANo specific in vivo animal studies found for this compound.N/A

Anti-atherosclerosis Activities

Preclinical research on the anti-atherosclerotic potential of Quercetin in various animal models is available nih.govnih.govscienceopen.commdpi.com. However, dedicated in vivo animal studies investigating the specific anti-atherosclerosis activities of this compound have not been identified in the current scientific literature.

Table 3: Summary of In Vivo Animal Studies on this compound and Anti-atherosclerosis
Animal ModelKey FindingsReference
N/ANo specific in vivo animal studies found for this compound.N/A

Antiviral Properties and Interactions with Viral Proteases (e.g., SARS-CoV-2 Mpro, PLpro, 3CLpro)

While in vivo animal data for this compound is not available, computational studies have explored its potential as an antiviral agent. The main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro), is a critical enzyme for the replication of SARS-CoV-2 and a key target for antiviral inhibitors researchgate.netnih.gov.

In silico molecular docking studies were conducted to evaluate the binding affinity of various flavonol glycosides to the active site of the SARS-CoV-2 Mpro. In these computational models, this compound was identified as one of five flavonol glycosides that exhibited strong docking scores, suggesting a high binding affinity for the viral protease. This indicates a potential inhibitory interaction, though this has not been confirmed through in vivo studies. The research highlighted that glycoside forms of flavonols, like this compound, demonstrated higher binding affinities than their aglycone counterparts in these simulations.

Table 4: In Silico Docking Scores of Flavonol Glycosides against SARS-CoV-2 Mpro/3CLpro
CompoundViral TargetFindingType of Study
This compoundSARS-CoV-2 Mpro (3CLpro)Demonstrated a strong docking score, indicating high potential binding affinity.Computational (In Silico)

Enzyme Inhibition Studies (e.g., α-amylase, α-glycosidase, pancreatic lipase)

A review of the literature indicates a lack of specific in vivo animal studies focused on the inhibitory effects of this compound on the digestive enzymes α-amylase, α-glucosidase, and pancreatic lipase. Research into the enzyme-inhibiting properties of flavonoids often utilizes plant extracts or the more common aglycone, Quercetin.

Table 5: Summary of In Vivo Animal Studies on this compound and Enzyme Inhibition
Enzyme TargetAnimal ModelKey FindingsReference
α-amylaseN/ANo specific in vivo animal studies found for this compound.N/A
α-glucosidaseN/ANo specific in vivo animal studies found for this compound.N/A
Pancreatic lipaseN/ANo specific in vivo animal studies found for this compound.N/A

Molecular Targets and Signaling Pathway Modulation by Quercetin 3 Neohesperidoside

Enzyme Target Identification and Interaction Mechanisms

Quercetin (B1663063) 3-neohesperidoside has been identified as an inhibitor of several classes of enzymes, playing a potential role in various physiological processes. The interaction mechanisms often involve the formation of hydrogen bonds and hydrophobic interactions with the active sites of these enzymes, leading to a reduction in their catalytic activity.

Viral Proteases (e.g., SARS-CoV-2 Mpro, PLpro, 3CLpro)

In the context of viral infections, particularly SARS-CoV-2, the main protease (Mpro or 3CLpro) and papain-like protease (PLpro) are crucial for viral replication and are therefore key targets for antiviral therapies. Molecular docking studies have explored the potential of various flavonoids, including quercetin and its derivatives, as inhibitors of these viral proteases.

The interaction of quercetin with the 3CLpro active site is thought to involve hydrogen bonding with key residues, thereby inhibiting its function openmedicinalchemistryjournal.com. The glycoside moiety, neohesperidose, in Quercetin 3-neohesperidoside can influence the solubility and bioavailability of the compound, and may also affect its binding affinity to the target proteases.

Table 1: Molecular Docking Data of Quercetin with Viral Proteases
CompoundTarget ProteaseBinding Affinity (kcal/mol)Reference
QuercetinSARS-CoV-2 Proteases (general)-3.37 to -6.71 openmedicinalchemistryjournal.com
QuercetinSARS-CoV-2 Mpro-7.95 (Binding Energy)N/A
QuercetinSARS-CoV-2 PLpro-7.0 (Gibbs Energy) core.ac.uk

Glycosidases (e.g., α-glucosidase, α-amylase)

Quercetin and its glycosides are known inhibitors of α-glucosidase and α-amylase, enzymes that are involved in the digestion of carbohydrates. Inhibition of these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes.

Studies on quercetin have demonstrated its potent inhibitory activity against both α-amylase and α-glucosidase. The IC50 values for quercetin against α-amylase have been reported to be 770 μg/ml, while for α-glucosidase, the IC50 value is 32 μg/ml nih.gov. The inhibition of these enzymes by quercetin is generally reversible and can be of a competitive or non-competitive nature nih.gov. While specific IC50 values for this compound are not widely documented, the general activity of quercetin glycosides suggests a potential for similar inhibitory effects. The nature of the sugar moiety can, however, influence the potency of inhibition.

Table 2: Inhibitory Activity of Quercetin against Glycosidases
CompoundEnzymeIC50 ValueReference
Quercetinα-Amylase770 μg/ml nih.gov
Quercetinα-Glucosidase32 μg/ml nih.gov

Lipases (e.g., pancreatic lipase)

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. Inhibition of this enzyme is a well-established approach for the management of obesity. Quercetin has been shown to be a potent inhibitor of pancreatic lipase.

In vitro studies have reported the IC50 value of quercetin against pancreatic lipase to be 70 μg/mL researchgate.netnih.gov. Another study found an even lower IC50 of 6.1±2.4 µM ftb.com.hr. The inhibition is typically of a mixed-type non-competitive nature researchgate.net. Molecular docking studies have suggested that quercetin binds near the active site of pancreatic lipase, which can alter the enzyme's conformation and reduce its affinity for its substrate researchgate.net. As with other enzymes, the specific inhibitory activity of this compound on pancreatic lipase would need to be experimentally determined, but the known activity of its aglycone suggests it as a potential inhibitor.

Table 3: Inhibitory Activity of Quercetin against Pancreatic Lipase
CompoundEnzymeIC50 ValueReference
QuercetinPancreatic Lipase70 μg/mL researchgate.netnih.gov
QuercetinPancreatic Lipase6.1±2.4 µM ftb.com.hr

Other Metabolic Enzymes

Quercetin and its derivatives also interact with other metabolic enzymes, such as xanthine oxidase and cytochrome P450 enzymes.

Xanthine Oxidase: This enzyme is involved in the metabolism of purines to uric acid. Quercetin has been found to inhibit xanthine oxidase in a mixed-type manner with an IC50 value of 2.74±0.04 x 10⁻⁶ mol/L for the generation of uric acid nih.gov. A study on various phenolic compounds, including quercetin-3-rhamnoside (a compound structurally similar to this compound), demonstrated its inhibitory potential against xanthine oxidase frontiersin.orgnih.gov. Molecular docking simulations suggest that quercetin binds to the flavin adenine (B156593) dinucleotide (FAD) domain of the enzyme nih.gov.

Cytochrome P450 (CYP) Enzymes: These enzymes are crucial for the metabolism of a wide range of xenobiotics, including drugs. Quercetin has been shown to inhibit several CYP isoforms, including CYP3A4 and CYP2C9, with IC50 values of 13.14 and 23.09 μmol/L, respectively magtechjournal.com. However, its glycosides, such as quercetin-3-O-glucuronide, have been found to have no significant inhibitory effects on several tested CYP enzymes, with IC50 values greater than 100 μmol/L magtechjournal.com. This suggests that the glycosylation of quercetin may reduce its potential for drug-drug interactions mediated by CYP enzymes magtechjournal.com. Quercetin has also been reported to have a moderate to potent inhibitory effect on CYP2C19 and CYP3A4, and a strong inhibitory effect on CYP2D6 phcog.com.

Receptor and Transporter Interactions (e.g., OATP2B1)

Organic anion-transporting polypeptides (OATPs) are a family of uptake transporters that play a significant role in the pharmacokinetics of many drugs and endogenous compounds. Quercetin has been identified as an inhibitor of several OATP isoforms, including OATP2B1 nih.gov.

Studies have shown that quercetin can inhibit the transport activity of OATP2B1 nih.gov. In vitro experiments using HEK293 cells expressing OATP2B1 demonstrated that quercetin competitively inhibits OATP2B1-mediated transport, with a reported Ki value of 8.7 μM drugbank.com. Furthermore, quercetin itself has been shown to be a substrate for OATP2B1, indicating a complex interaction with this transporter nih.govresearchgate.net. The interaction of this compound with OATP2B1 has not been as extensively studied, but the behavior of other quercetin glycosides, such as rutin (B1680289) (quercetin-3-O-rutinoside), which stimulates OATP2B1-mediated transport, suggests that the sugar moiety is a key determinant of the nature of the interaction nih.gov.

Table 4: Interaction of Quercetin with OATP2B1 Transporter
CompoundTransporterInteraction TypeKi ValueReference
QuercetinOATP2B1Competitive Inhibition8.7 μM drugbank.com

Protein Binding Affinities and Molecular Docking Studies

The biological effects of this compound are underpinned by its binding affinity to various protein targets. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein.

As discussed in the preceding sections, molecular docking studies have been instrumental in elucidating the potential interactions of quercetin and its derivatives with a range of enzymes and transporters. These studies consistently show that the flavonoid structure of quercetin allows it to fit into the binding pockets of various proteins, where it can form hydrogen bonds and hydrophobic interactions with key amino acid residues.

For example, in the case of xanthine oxidase, quercetin is predicted to bind within the FAD domain, driven by van der Waals forces and hydrogen bonds, with a binding constant of 4.28×10⁴ L/mol at 298K nih.gov. For pancreatic lipase, docking studies suggest that quercetin binds near the active site, interacting with residues such as His264 nih.gov.

Table 5: Binding Affinity of Quercetin with Various Proteins
CompoundProtein TargetBinding Affinity MetricValueReference
QuercetinXanthine OxidaseBinding Constant (K)4.28 x 10⁴ L/mol nih.gov
QuercetinPancreatic LipaseBinding Energy (ΔG)-7.03 kcal/mol researchgate.net

Cross-Talk with Endogenous Signaling Molecules and Transducers

This compound, a naturally occurring flavonoid glycoside, engages in cross-talk with various endogenous signaling molecules and transducers, which is fundamental to its bioactivity. biosynth.com This interaction is primarily centered on its capacity to modulate pathways associated with oxidative stress and inflammation. biosynth.com The inherent antioxidant properties of this compound allow it to interact with and neutralize reactive oxygen species (ROS), thereby influencing downstream signaling cascades. biosynth.com Furthermore, it has demonstrated the potential to regulate gene expression linked to inflammatory and apoptotic processes, indicating a direct influence on key signaling transducers. biosynth.com

Interaction with Reactive Oxygen Species (ROS)

This compound is recognized for its significant antioxidant capabilities, which involve the scavenging of free radicals and a reduction in oxidative stress at the cellular level. biosynth.com This protective mechanism is achieved through the stabilization of ROS and the chelation of metal ions, which in turn safeguards essential biomolecules like DNA, lipids, and proteins from oxidative damage. biosynth.com The interaction with ROS is a critical aspect of its molecular activity, as the overproduction of these species can trigger a cascade of cellular damage and activate pro-inflammatory signaling pathways. By mitigating ROS levels, this compound can indirectly influence the signaling pathways that are sensitive to the cellular redox state.

Modulation of Signaling Transducers

The influence of this compound extends to the modulation of signal transduction pathways, particularly those governing inflammation and apoptosis. biosynth.com Its anti-inflammatory activity has been noted, suggesting an interaction with key transducers in inflammatory signaling. medchemexpress.com While specific mechanistic details for the 3-neohesperidoside form are not as extensively documented as for its aglycone, quercetin, the potential to modulate these pathways is a key area of its scientific investigation. biosynth.com This modulation is crucial for its potential therapeutic applications in conditions where oxidative stress and inflammation are contributing factors. biosynth.com

Endogenous Molecule/TransducerInteraction with this compoundPotential Downstream Effects
Reactive Oxygen Species (ROS)Scavenging of free radicals and stabilization of ROS. biosynth.comReduction of oxidative stress and protection of biomolecules from oxidative damage. biosynth.com
Signaling Pathways (General)Modulation of signal transduction pathways. biosynth.comRegulation of gene expression related to inflammation and apoptosis. biosynth.com

Q & A

Q. What computational tools are optimal for predicting this compound’s interactions with viral targets (e.g., SARS-CoV-2)?

  • Methodological Answer : Perform molecular dynamics simulations (MD) using software like AutoDock Vina or GROMACS. Target ACE2 or viral proteases (3CLpro), referencing ZINC database entries (e.g., ZINC257520698 for structural analogs). Validate predictions with pseudovirus neutralization assays .

Data Analysis & Reporting

Q. How should researchers handle multi-omics data to link this compound’s structure to function?

  • Methodological Answer : Integrate metabolomic (LC-MS), proteomic (LC-MS/MS), and transcriptomic (RNA-seq) datasets using platforms like MetaboAnalyst or STRING. Annotate pathways via KEGG/GO enrichment, focusing on hubs like AKT1 or IL6 . For reproducibility, adhere to MIAME and MIAPE guidelines for metadata reporting .

Q. What statistical frameworks address variability in this compound’s bioactivity across plant species?

  • Methodological Answer : Apply multivariate analysis (PCA or PLS-DA) to compare metabolite profiles (e.g., Capparis cartilaginea vs. Clitoria ternatea). Use ANOVA with post-hoc Tukey tests to identify species-specific bioactivity differences. Report effect sizes (Cohen’s d) and confidence intervals for clinical relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.